[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine
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Overview
Description
[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine is a compound that features a thiophene ring system, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the reaction of thiophene derivatives with fluorinated compounds. One common method includes the condensation reaction of thiophene with fluorinated benzylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium methoxide in a solvent like dry methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes.
Scientific Research Applications
[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of [(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A basic five-membered ring with one sulfur atom.
Fluorobenzylamine: A benzylamine derivative with a fluorine atom.
Thiazole: A five-membered ring containing both sulfur and nitrogen atoms.
Uniqueness
[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine is unique due to the presence of both fluorine and thiophene moieties, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the thiophene ring contributes to its electronic properties .
Properties
Molecular Formula |
C10H10FNS2 |
---|---|
Molecular Weight |
227.3 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C10H10FNS2/c11-10-4-3-9(14-10)7-12-6-8-2-1-5-13-8/h1-5,12H,6-7H2 |
InChI Key |
LRRHYMKRPKLOBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CC=C(S2)F |
Origin of Product |
United States |
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